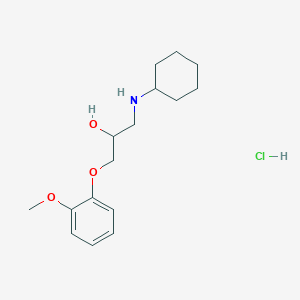![molecular formula C16H25N3OS2 B6011777 1-[3-[(1,4-Dithiepan-6-ylamino)methyl]pyridin-2-yl]piperidin-3-ol](/img/structure/B6011777.png)
1-[3-[(1,4-Dithiepan-6-ylamino)methyl]pyridin-2-yl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[(1,4-Dithiepan-6-ylamino)methyl]pyridin-2-yl]piperidin-3-ol is a complex organic compound that features a unique structure combining a piperidine ring, a pyridine ring, and a dithiepan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(1,4-Dithiepan-6-ylamino)methyl]pyridin-2-yl]piperidin-3-ol typically involves multi-step organic synthesis. The process begins with the preparation of the dithiepan ring, followed by the introduction of the pyridine and piperidine rings. Common reagents used in these steps include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-[(1,4-Dithiepan-6-ylamino)methyl]pyridin-2-yl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alkyl or aryl group.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or as a biochemical probe.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against certain biological targets.
Industry: Its properties might make it useful in the development of new materials with specific characteristics, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-[(1,4-Dithiepan-6-ylamino)methyl]pyridin-2-yl]piperidin-3-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies, which could include binding assays, enzymatic activity measurements, and cellular studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[3-[(1,4-Dithiepan-6-ylamino)methyl]pyridin-2-yl]piperidin-3-ol include other piperidine derivatives, pyridine derivatives, and dithiepan-containing compounds. Examples might include:
- 1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol
- 1-[3-(Methylamino)pyridin-2-yl]piperidin-3-ol
- 1-[3-(Pyridin-2-yl)piperidin-3-ol]
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which may confer specific reactivity and properties not found in other compounds. This could make it particularly valuable for certain applications, such as in the development of new drugs or materials.
Properties
IUPAC Name |
1-[3-[(1,4-dithiepan-6-ylamino)methyl]pyridin-2-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS2/c20-15-4-2-6-19(10-15)16-13(3-1-5-17-16)9-18-14-11-21-7-8-22-12-14/h1,3,5,14-15,18,20H,2,4,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRCICHRACHQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)CNC3CSCCSC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6011713.png)
![N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6011714.png)
![2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-PYRIDYL)ACETAMIDE](/img/structure/B6011724.png)
![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-naphthalen-2-ylacetamide](/img/structure/B6011727.png)
![[2-({[5-(3-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6011735.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B6011737.png)
![(1-Cyclohexyltriazol-4-yl)-[3-[(3-methylphenoxy)methyl]piperidin-1-yl]methanone](/img/structure/B6011745.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6011761.png)

![[3-[(3-Chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol](/img/structure/B6011774.png)
![(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)diethylamine](/img/structure/B6011787.png)
![1-(3-phenylpropyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6011789.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6011797.png)
